3,3,5,5-Tetrakis(hydroxymethyl)oxan-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3,5,5-Tetrakis(hydroxymethyl)oxan-4-one is a chemical compound with the molecular formula C9H16O6 It is characterized by the presence of four hydroxymethyl groups attached to an oxan-4-one ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,5,5-Tetrakis(hydroxymethyl)oxan-4-one typically involves the reaction of formaldehyde with a suitable precursor under controlled conditions. One common method involves the use of pentaerythritol as a starting material. The reaction is carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and pH, are carefully controlled to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost considerations, and environmental impact. Industrial production often employs advanced techniques such as distillation and crystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3,3,5,5-Tetrakis(hydroxymethyl)oxan-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxymethyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.
Substitution: Substitution reactions often involve the use of halogenating agents or alkylating agents in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl groups can yield aldehydes or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
3,3,5,5-Tetrakis(hydroxymethyl)oxan-4-one has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.
Industry: It is used in the production of polymers, resins, and other industrial materials due to its unique chemical properties.
Mechanism of Action
The mechanism by which 3,3,5,5-Tetrakis(hydroxymethyl)oxan-4-one exerts its effects depends on its specific application. In chemical reactions, the hydroxymethyl groups play a key role in facilitating various transformations. In biological systems, the compound may interact with enzymes or other molecular targets, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Pentaerythritol: A related compound with four hydroxymethyl groups attached to a central carbon atom.
Trimethylolpropane: Another polyol with three hydroxymethyl groups, used in similar applications.
Uniqueness
3,3,5,5-Tetrakis(hydroxymethyl)oxan-4-one is unique due to its oxan-4-one ring structure, which imparts distinct chemical and physical properties. This structural feature differentiates it from other polyols and contributes to its versatility in various applications.
Properties
Molecular Formula |
C9H16O6 |
---|---|
Molecular Weight |
220.22 g/mol |
IUPAC Name |
3,3,5,5-tetrakis(hydroxymethyl)oxan-4-one |
InChI |
InChI=1S/C9H16O6/c10-1-8(2-11)5-15-6-9(3-12,4-13)7(8)14/h10-13H,1-6H2 |
InChI Key |
XORAMUYYEIRKSL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)C(CO1)(CO)CO)(CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.